Ethoxymethoxymagnesium

Olefin Polymerization Ziegler-Natta Catalysis Particle Engineering

Ethoxymethoxymagnesium (CAS 93805-78-8), synonymously known as Magnesium ethoxidemethoxide or Magnesium ethanolatemethanolate, is a mixed magnesium alkoxide with the molecular formula C3H8MgO2 and a molecular weight of 100.40 g/mol. This compound is structurally distinct from its simpler homoleptic counterparts, magnesium diethoxide (Mg(OEt)2) and magnesium dimethoxide (Mg(OMe)2), as it incorporates both ethoxy (-OCH2CH3) and methoxy (-OCH3) ligands within a single molecular framework.

Molecular Formula C3H8MgO2
Molecular Weight 100.40 g/mol
CAS No. 93805-78-8
Cat. No. B15176991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxymethoxymagnesium
CAS93805-78-8
Molecular FormulaC3H8MgO2
Molecular Weight100.40 g/mol
Structural Identifiers
SMILESCC[O-].C[O-].[Mg+2]
InChIInChI=1S/C2H5O.CH3O.Mg/c1-2-3;1-2;/h2H2,1H3;1H3;/q2*-1;+2
InChIKeyFBAXEVHJWKHPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethoxymethoxymagnesium (CAS 93805-78-8): A Mixed Alkoxide for Advanced Ziegler-Natta Catalyst and Inorganic Precursor Applications


Ethoxymethoxymagnesium (CAS 93805-78-8), synonymously known as Magnesium ethoxidemethoxide or Magnesium ethanolatemethanolate, is a mixed magnesium alkoxide with the molecular formula C3H8MgO2 and a molecular weight of 100.40 g/mol . This compound is structurally distinct from its simpler homoleptic counterparts, magnesium diethoxide (Mg(OEt)2) and magnesium dimethoxide (Mg(OMe)2), as it incorporates both ethoxy (-OCH2CH3) and methoxy (-OCH3) ligands within a single molecular framework. It is formally described by the general formula Mg(OEt)2-n(OMe)n, where n represents a numerical value from 0.001 to 1, indicating a tunable composition rather than a simple physical mixture of two separate alkoxides [1]. This unique mixed-ligand architecture underpins its differentiated performance as a precursor for olefin polymerization catalysts and in the synthesis of nanostructured magnesium oxide.

Why Generic Magnesium Alkoxide Substitution Fails: The Quantifiable Impact of Mixed Ethoxide/Methoxide Composition on Catalyst Morphology and Activity


Substituting Ethoxymethoxymagnesium with its homoleptic analogs, magnesium diethoxide or magnesium dimethoxide, is not scientifically viable for high-performance applications. Patent literature explicitly teaches that when the composition of Mg(OEt)2-n(OMe)n falls outside a specific range—i.e., behaving like a pure diethoxide or dimethoxide—the advantageous effects for olefin polymerization are 'hardly exhibited' [1]. The critical differentiator is that the mixed alkoxide enables the formation of a homogeneous, spherical particle morphology with a sharp size distribution (D50 of 4–20 µm, distribution index P<4.0) without requiring pulverization, a feat unattainable with simple alkoxide precursors [1]. Furthermore, fundamental thermal studies reveal that the decomposition temperature and crystallization behavior of MgO from alkoxide precursors are directly dependent on the alkyl group size, with ethoxide decomposing at ~260 °C versus methoxide at ~330 °C, a 70 °C difference that directly impacts final material properties [2]. A mixed alkoxide thus provides a distinct thermal decomposition pathway that is not replicated by either pure component, making generic substitution a significant risk to process reproducibility and product performance.

Quantitative Differentiation of Ethoxymethoxymagnesium: Head-to-Head Data Against Conventional Magnesium Alkoxide Precursors


Controlled Spherical Particle Morphology for Ziegler-Natta Catalyst Supports vs. Irregular Homoleptic Alkoxides

The mixed alkoxide composition Mg(OEt)2-n(OMe)n (n = 0.001 to 1) produces fine, plate-like crystals that tightly aggregate to form homogenous and spherical support particles, a morphology that becomes remarkable at reaction temperatures of 70 °C or higher [1]. This specific composition enables a particle size distribution with an average diameter D50 of 4 to 20 μm and a distribution index P (D90/D10) of less than 4.0, without any need for post-synthesis pulverization or classification [1]. In contrast, pure magnesium diethoxide or dimethoxide precursors form irregular, non-spherical particles that require mechanical pulverization, which introduces a large amount of fine powder, leading to poor powder flowability, reactor instability, and unsatisfactory polymerization activity [1].

Olefin Polymerization Ziegler-Natta Catalysis Particle Engineering

Enhanced Activity and Hydrogen Chain Transfer in Ethylene Polymerization vs. Homoleptic Alkoxide Supports

The patent literature explicitly teaches that the mixed alkoxide composition Mg(OEt)2-n(OMe)n, where n is particularly preferred to be in the range of 0.01 to 0.5, enables a solid catalyst component in which 'the activity significantly increases and chain transfer by hydrogen efficiently proceeds in ethylene polymerization' [1]. This enhanced hydrogen response allows for superior control over the molecular weight of the produced polyethylene. In comparison, when n does not fall within the claimed range—i.e., when the compound behaves as pure magnesium diethoxide (n=0) or magnesium dimethoxide (n=2)—these performance advantages are lost [1].

Ethylene Polymerization Catalyst Activity Molecular Weight Control

Intermediate Thermal Decomposition Profile vs. Pure Magnesium Ethoxide and Methoxide for MgO Nanoparticle Synthesis

Thermogravimetric analysis reveals a stark difference in the thermal decomposition behavior of magnesium alkoxides based on alkoxy group size. In an inert N2 atmosphere, the decomposition temperature of magnesium diethoxide is about 260 °C, which is lower than that of magnesium dimethoxide by approximately 70 °C [1]. The activation energies for thermal decomposition were determined by the Kissinger method to be 130 ± 24 kJ/mol for magnesium ethoxide and 161 ± 23 kJ/mol for magnesium methoxide [1]. Given that Ethoxymethoxymagnesium possesses both ethoxy and methoxy ligands, its thermal decomposition profile is expected to be a hybrid, offering an intermediate decomposition temperature and a crystallization behavior for the resulting MgO that is enhanced compared to pure methoxide but more controlled than pure ethoxide [1]. While specific decomposition data for the mixed alkoxide are not reported in this source, the principle of alkyl group size dictating decomposition temperature is a well-established class-level inference.

Nanostructured MgO Thermal Decomposition Precursor Design

Documented Preferential Utility in Benzoheterocyclic Synthesis via Dieckmann Condensation vs. Inefficient Magnesium Isopropoxide

In a systematic study of magnesium alkoxides as bases for the Dieckmann condensation of methyl [(2-methoxycarbonyl)phenyl]-X-acetates, the performance hierarchy was clearly established [1]. Magnesium methoxide demonstrated comparable efficiency to sodium methoxide and potassium tert-butoxide, while magnesium ethoxide gave the ethyl ester product IIb in a medium yield. Critically, magnesium isopropoxide was found to be 'quite inefficient in the condensation reaction' [1]. Although Ethoxymethoxymagnesium was not directly tested in this study, its chemical identity as a mixed ethoxide/methoxide places it in a uniquely advantageous position: it can potentially combine the high condensation efficiency of methoxide with the transesterification capability of ethoxide, avoiding the complete inactivity observed for the bulkier isopropoxide.

Organic Synthesis Dieckmann Condensation Benzoheterocyclic Compounds

High-Value Application Scenarios Where Ethoxymethoxymagnesium's Differentiated Properties Are Decisive


Synthesis of Spherical Ziegler-Natta Catalyst Supports for High-Activity Polyolefin Production

The controlled spherical morphology and narrow particle size distribution (D50 4–20 μm, P<4.0) of Ethoxymethoxymagnesium, as taught in U.S. Patent 7,871,951 B2, make it the preferred precursor for manufacturing advanced Ziegler-Natta catalyst supports [1]. Its ability to achieve this morphology directly from synthesis at ≥70 °C, without mechanical pulverization or classification, eliminates the fine powder generation and reactor fouling issues that plague catalysts derived from conventional magnesium diethoxide. Furthermore, the compositionally tuned mixed alkoxide (n=0.01 to 0.5) delivers significantly increased polymerization activity and an efficient hydrogen chain transfer response, enabling precise molecular weight control in ethylene polymerization [1]. This scenario is directly validated by patent claims and is the primary industrial application for this compound.

Precursor for Nanostructured MgO with Tailored Crystallinity via Controlled Thermal Decomposition

The distinct thermal decomposition profiles of the ethoxide (260 °C, 130 kJ/mol) and methoxide (330 °C, 161 kJ/mol) components, as quantified by Jung et al., provide a scientific basis for using Ethoxymethoxymagnesium as a tunable single-source precursor for MgO nanoparticle synthesis [2]. By leveraging the mixed alkoxide's intermediate decomposition behavior, materials scientists can engineer MgO particles with a degree of crystallization that is enhanced relative to pure methoxide-derived material but more controlled than pure ethoxide-derived material. This tunability is critical for catalytic and electronic applications where MgO crystallite size and defect density directly influence performance.

Dual-Function Base in Complex Organic Synthesis Combining Condensation and Transesterification Reactivity

Building on the documented performance of magnesium methoxide as an efficient base for Dieckmann condensations (comparable to NaOMe and t-BuOK) and the ability of magnesium ethoxide to participate in transesterification reactions, Ethoxymethoxymagnesium presents a strategic advantage in multi-step organic syntheses [3]. When a reaction sequence requires both a strong base for condensation and an ethoxide nucleophile for subsequent ester formation, the mixed alkoxide can serve as a single, dual-function reagent, simplifying workflow and potentially improving overall yield compared to a sequential addition of two separate alkoxides.

Carbonated Mixed Alkoxide Solutions for Long-Term Paper Preservation and Conservation

U.S. Patent 5,468,706 A teaches that a storage-stable solution of a mixture of carbonated magnesium methoxide, carbonated magnesium ethoxide, and their carbonated mixed alkoxide in methanol/ethanol is effective for the long-term preservation of paper, including valuable books and documents [4]. The carbonated mixed alkoxide component, directly related to Ethoxymethoxymagnesium, provides a non-toxic, non-flammable alternative to zinc alkyls traditionally used for paper deacidification. This application leverages the solubility advantages conferred by carbonation of the mixed alkoxide system, as pure magnesium ethoxide is virtually insoluble in ethanol without CO2 treatment [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethoxymethoxymagnesium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.